molecular formula C6H10N2O B2669311 2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile CAS No. 1480412-94-9

2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile

Cat. No.: B2669311
CAS No.: 1480412-94-9
M. Wt: 126.159
InChI Key: ZCDPODXCCCCLOT-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile is a chemical compound with the molecular formula C6H10N2O It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out in solvents like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: 2-[3-(Carboxymethyl)azetidin-1-yl]acetonitrile.

    Reduction: 2-[3-(Hydroxymethyl)azetidin-1-yl]ethylamine.

    Substitution: 2-[3-(Azidomethyl)azetidin-1-yl]acetonitrile.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Another azetidine derivative with a carboxyl group instead of a hydroxymethyl group.

    3-Hydroxymethylazetidine: Lacks the acetonitrile group but shares the azetidine and hydroxymethyl moieties.

    2-(Azetidin-3-yl)acetonitrile: Similar structure but without the hydroxymethyl group.

Uniqueness

2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile is unique due to the combination of the azetidine ring, hydroxymethyl group, and acetonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-(hydroxymethyl)azetidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-1-2-8-3-6(4-8)5-9/h6,9H,2-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDPODXCCCCLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480412-94-9
Record name 2-[3-(hydroxymethyl)azetidin-1-yl]acetonitrile
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